molecular formula C8H9BrFN B1380396 2-(4-Bromophenyl)-2-fluoroethanamine CAS No. 794472-19-8

2-(4-Bromophenyl)-2-fluoroethanamine

Cat. No. B1380396
M. Wt: 218.07 g/mol
InChI Key: BANSITREVGYIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions needed for these reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Characterization

2-Fluoro-4-bromobiphenyl, closely related to 2-(4-Bromophenyl)-2-fluoroethanamine, is a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. A practical synthesis method for 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline was developed, highlighting the challenges of using palladium and toxic phenylboronic acid in large-scale production due to cost and safety concerns (Qiu, Gu, Zhang, & Xu, 2009).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of compounds structurally similar to 2-(4-Bromophenyl)-2-fluoroethanamine, such as (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, have been studied. These compounds form a two-dimensional layered structure parallel to the ab plane, facilitated by C—H⋯π interactions between bromophenyl and fluorophenyl rings, demonstrating their potential in material science and molecular engineering (Atioğlu, Bindya, Akkurt, & Kumar, 2019).

Radiation Protection Features

Research on Mannich bases, with variations including 4-bromophenyl, has explored their photon and charged particles protection features. These compounds, proposed as anticancer drugs, exhibit notable radiation protection capabilities, particularly against photons and charged particles, suggesting potential applications in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Optical Properties and Applications

Structural properties and quantum chemical analysis of chalcone derivatives, including those structurally related to 2-(4-Bromophenyl)-2-fluoroethanamine, have been synthesized and characterized. Investigations into these compounds reveal insights into their molecular structure, crystal packing, and spectral properties, which are crucial for their application in optical materials and electronic devices (Zaini, Arshad, Ibrahim, Che Khalib, & Zainuri, 2018).

Antimicrobial and Antipathogenic Activities

Synthesis and biological evaluation of novel compounds, including those with a bromophenyl moiety, have demonstrated significant antimicrobial and antipathogenic activities. These findings open avenues for the development of new drugs and treatments targeting resistant microbial strains and biofilm-forming pathogens (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011); (Limban, Marutescu, & Chifiriuc, 2011).

Safety And Hazards

This would involve studying the compound’s toxicity and potential hazards, including any safety precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new reactions that could be explored or potential applications for the compound.


Please note that this is a general approach and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(4-bromophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANSITREVGYIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299865
Record name 4-Bromo-β-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-fluoroethanamine

CAS RN

794472-19-8
Record name 4-Bromo-β-fluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794472-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-β-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-2-fluoroethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-2-fluoroethanamine
Reactant of Route 2
2-(4-Bromophenyl)-2-fluoroethanamine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-2-fluoroethanamine
Reactant of Route 4
2-(4-Bromophenyl)-2-fluoroethanamine
Reactant of Route 5
2-(4-Bromophenyl)-2-fluoroethanamine
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-2-fluoroethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.